9-Phenylphenanthrene
Overview
Description
9-Phenylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C20H14. It consists of a phenanthrene core with a phenyl group attached at the ninth position. This compound is of interest due to its unique structural properties and its presence in various organic materials, including crude oils and sedimentary rock extracts .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 9-Phenylphenanthrene involves the photocyclization of triphenylethylene. The process includes dissolving triphenylethylene in cyclohexane, adding iodine as a catalyst, and irradiating the mixture with a mercury lamp. The reaction mixture is then purified through column chromatography and recrystallized from ethanol to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar organic synthesis techniques, often scaled up for larger production. The use of photochemical reactors and efficient purification methods are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9-Phenylphenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic ring. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Phenanthrene derivatives with reduced aromaticity.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Scientific Research Applications
9-Phenylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound for studying polycyclic aromatic hydrocarbons and their reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a molecular probe.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 9-Phenylphenanthrene involves its interaction with various molecular targets, primarily through aromatic stacking and hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Phenanthrene: The parent compound without the phenyl substitution.
Phenylanthracene: Similar structure with an anthracene core.
Binaphthyl: Consists of two naphthalene units linked together.
Uniqueness: 9-Phenylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the phenyl group at the ninth position enhances its stability and alters its interaction with other molecules compared to its analogs .
Properties
IUPAC Name |
9-phenylphenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-15(9-3-1)20-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGISUSKZFMBOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401004675 | |
Record name | 9-Phenylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844-20-2 | |
Record name | Phenanthrene, 9-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000844202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Phenylphenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401004675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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